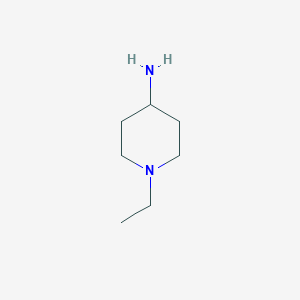

1-Ethylpiperidin-4-amine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFETTXCVHFVMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395713 | |

| Record name | 1-ethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50534-45-7 | |

| Record name | 1-Ethyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50534-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Piperidine Containing Architectures in Chemical Synthesis and Biological Systems

The piperidine (B6355638) motif, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued structure in the realm of medicinal chemistry and drug discovery. vulcanchem.comsmolecule.com Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as aqueous solubility and the capacity to cross biological membranes. The saturated, sp³-hybridized nature of the piperidine ring allows for a three-dimensional arrangement of substituents, which is crucial for precise interactions with biological targets like enzymes and receptors. cymitquimica.com

Piperidine derivatives have demonstrated a vast spectrum of pharmacological activities, including applications as anticancer agents, analgesics, antihistamines, and central nervous system modulators. smolecule.com This broad utility has cemented the piperidine scaffold as one of the most important synthetic fragments in the pharmaceutical industry. smolecule.comdrugpatentwatch.com

The Role of 1 Ethylpiperidin 4 Amine As a Core Scaffold for Advanced Chemical Entities

Established Synthetic Pathways for Piperidine Ring Formation

The creation of the piperidine core is a foundational step in the synthesis of this compound. Various methodologies have been developed to achieve this, each with its own advantages and applications.

Hydrogenation and Cyclization Reactions

The hydrogenation of pyridine (B92270) derivatives is a common and effective method for producing the piperidine skeleton. dtic.milorganic-chemistry.org Catalytic hydrogenation using catalysts such as nickel, platinum oxide, or rhodium on carbon is frequently employed. dtic.milorganic-chemistry.orgorgsyn.org For instance, the reduction of pyridine N-oxides to piperidines can be achieved efficiently using ammonium (B1175870) formate (B1220265) and palladium on carbon under mild conditions. organic-chemistry.org

Cyclization reactions of linear precursors also provide a direct route to the piperidine ring. nih.gov For example, 1,5-diaminopentane can undergo a cyclization reaction to form piperidine. google.com Additionally, the intramolecular reductive amination of dicarbonyl compounds, often derived from sugars, is a powerful strategy for constructing polyhydroxylated piperidines. chim.itresearchgate.net This approach involves the formation of an imine or enamine intermediate followed by reduction to yield the cyclic amine. chim.itresearchgate.net Another cyclization strategy involves the treatment of amino alcohols with thionyl chloride to facilitate a one-pot synthesis of cyclic amines. organic-chemistry.org

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of piperidine derivatives from piperidin-4-one precursors. This two-step process involves the formation of an imine or iminium ion intermediate from the reaction of a ketone with an amine, followed by in-situ reduction. masterorganicchemistry.comyoutube.com This method is particularly valuable for introducing the amine functionality at the 4-position of the piperidine ring.

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a mild and selective reducing agent frequently used in reductive amination reactions. masterorganicchemistry.comdtic.mil Its selectivity allows for the reduction of the intermediate iminium ion in the presence of the ketone starting material. google.com The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or 1,2-dichloroethane, often with the addition of acetic acid to facilitate imine formation. google.comchemicalbook.comnih.gov

A general procedure involves stirring the piperidinone precursor with the desired amine and sodium triacetoxyborohydride in a suitable solvent at room temperature. chemicalbook.comnih.gov For example, the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate has been achieved by reacting tert-butyl 4-oxo-1-piperidine carboxylate with aniline (B41778) and sodium triacetoxyborohydride. nih.gov Similarly, 1-(ethyl)piperidin-4-one can be reacted with 4-(BOC-amino)piperidine using STAB to produce the corresponding bipiperidine derivative. chemicalbook.com

Table 1: Examples of Reductive Amination using Sodium Triacetoxyborohydride

| Ketone Precursor | Amine | Product | Yield (%) | Reference |

| 1-tert-butoxycarbonyl-4-piperidinone | Piperidine | 4-(Piperidin-1-yl)piperidine | 80 | chemicalbook.com |

| t-butyl-4-oxo-1-piperidine carboxylate | Aniline | tert-Butyl 4-(phenylamino) piperidine-1-carboxylate | 85 | nih.gov |

| 1-(ethyl)piperidin-4-one | 4-(BOC amino)piperidine | tert-Butyl 1'-(ethyl)-[1,4'-bipiperidin]-4-ylcarbamate | 85 | chemicalbook.com |

| 1-(2-phenethyl)-4-piperidone | Aniline | 1-(2-phenethyl)-4-anilinopiperidine | - | google.com |

| N-BOC-4-piperidinone | Aniline | N-BOC-4-anilinopiperidine | - | dtic.mil |

Sodium cyanoborohydride (NaBH₃CN) is another mild reducing agent that is highly effective for reductive aminations. commonorganicchemistry.comwikipedia.org Its reduced reactivity compared to sodium borohydride (B1222165) allows for the selective reduction of iminium ions under neutral or slightly acidic conditions, often in the presence of ketones and aldehydes. youtube.comcommonorganicchemistry.com The reaction can be performed in various protic solvents like methanol (B129727) or ethanol (B145695). commonorganicchemistry.com

The process typically involves the formation of a Schiff's base intermediate between the carbonyl compound and an amine, which is then reduced by sodium cyanoborohydride. gbiosciences.com This reagent is particularly useful when the imine formation is slow or when using an excess of the amine is not feasible. commonorganicchemistry.com Lewis acids such as titanium(IV) isopropoxide can be used to activate the ketone towards imine formation. masterorganicchemistry.com A key advantage of NaBH₃CN is its stability in water and protic solvents, unlike sodium triacetoxyborohydride. commonorganicchemistry.com However, it is a potential source of cyanide, requiring careful handling and disposal. commonorganicchemistry.com

Utilization of Sodium Triacetoxyborohydride

Mannich Reaction and Stereoselective Synthesis of Piperidin-4-one Precursors

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that is instrumental in the synthesis of piperidin-4-one derivatives. nih.govnih.govbiomedpharmajournal.orgrdd.edu.iq This one-pot, three-component condensation typically involves an active hydrogen compound (like a ketone), an aldehyde, and a primary or secondary amine or ammonia. nih.govrdd.edu.iqrsc.org For the synthesis of piperidin-4-ones, ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate (B1210297) are commonly condensed. nih.govbiomedpharmajournal.org

Stereoselective synthesis of piperidin-4-one precursors allows for the control of the three-dimensional arrangement of substituents on the piperidine ring. nih.govacs.orgnih.gov This is crucial for developing compounds with specific biological activities. Various strategies have been developed to achieve high stereoselectivity, including the use of chiral auxiliaries, catalysts, and strategic cyclization reactions. nih.govwhiterose.ac.ukrsc.org For example, a gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce piperidin-4-ones with good diastereoselectivity. nih.gov Furthermore, atom-economic and stereoselective syntheses of spiro-piperidin-4-ones have been achieved through 1,3-dipolar cycloaddition of azomethine ylides. acs.orgresearchgate.net

Targeted Introduction of the Ethyl Moiety

The introduction of an ethyl group onto the nitrogen atom of the piperidine ring is a key step in the synthesis of this compound and its derivatives. Several methods are available for this N-alkylation.

One common approach is the reaction of a piperidine derivative with an ethylating agent, such as ethyl bromide or ethyl iodide, often in the presence of a base like potassium carbonate or sodium hydride. researchgate.net The reaction can be carried out in a suitable solvent like acetonitrile (B52724) or DMF. researchgate.net

Another effective method is reductive amination of a piperidine with acetaldehyde. This involves the formation of an intermediate enamine or iminium ion, which is then reduced using a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.

Catalytic methods have also been developed. For instance, N-ethylation of piperidine can be achieved using ethylene (B1197577) in the presence of copper halide catalysts. oup.com Reductive alkylation of pyridine with ethanol over a Raney nickel catalyst also yields N-ethylpiperidine in high yield. orgsyn.org Furthermore, catalytic reductive methylation using formaldehyde (B43269) can be adapted for ethylation by using acetaldehyde. google.com

A specific example for the synthesis of 1-(ethyl)piperidin-4-one involves heating piperidin-4-one hydrochloride monohydrate with bromoethane (B45996) and sodium carbonate in acetonitrile. chemicalbook.com

Table 2: Methods for the N-Ethylation of Piperidines

| Piperidine Substrate | Reagent(s) | Conditions | Product | Reference |

| Piperidine | Ethyl bromide or iodide, K₂CO₃/NaH | Acetonitrile or DMF, Room Temperature | N-ethylpiperidine | researchgate.net |

| Piperidine | Ethylene, Copper halide catalyst | High temperature and pressure | N-ethylpiperidine | oup.com |

| Pyridine | Ethanol, Raney nickel catalyst | Hydrogenation conditions | N-ethylpiperidine | orgsyn.org |

| Piperidin-4-one hydrochloride monohydrate | Bromoethane, Sodium carbonate | Acetonitrile, 85°C | 1-(ethyl)piperidin-4-one | chemicalbook.com |

Alkylation Approaches with Ethyl Halides

A direct and common method for the synthesis of this compound and its derivatives involves the N-alkylation of a piperidine ring with an ethyl halide, such as ethyl bromide. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction.

One documented approach involves the N-alkylation of piperidin-4-amine with an ethyl halide in the presence of a base like potassium carbonate. The choice of solvent can be critical, with acetonitrile being a common option. researchgate.net This method is advantageous due to the commercial availability of the starting materials. However, a significant challenge in the alkylation of aminopyridines is the competition between the ring nitrogen and the exocyclic amine nitrogen. nih.gov The pyridine ring nitrogen is often more nucleophilic, which can lead to the formation of undesired pyridinium (B92312) salts. nih.gov To circumvent this, protection of the exocyclic amine group, for instance with a Boc (tert-butyloxycarbonyl) group, can be employed to direct the alkylation to the piperidine nitrogen. nih.gov

A study on the N-alkylation of various amines using alkyl halides in the presence of a mixed oxide catalyst (Al₂O₃–OK) in acetonitrile at room temperature has shown good yields. researchgate.net For instance, the reaction of piperidine with 2-phenethyl bromide in acetonitrile yielded the N-alkylated product in 80% yield. researchgate.net While this specific example does not use an ethyl halide, it demonstrates the feasibility of using solid-supported catalysts for N-alkylation of piperidines.

| Starting Material | Reagent | Base | Solvent | Product | Yield (%) | Reference |

| Piperidin-4-amine | Ethyl bromide | Potassium carbonate | Acetonitrile | This compound | - | |

| Piperidine | 2-Phenethyl bromide | Al₂O₃–OK | Acetonitrile | N-(2-Phenylethyl)piperidine | 80 | researchgate.net |

Derivatization from 1-Ethylpiperidin-4-one

Another versatile strategy for synthesizing this compound is through the derivatization of 1-Ethylpiperidin-4-one. This ketone precursor offers a convenient handle for introducing the 4-amino group via reductive amination.

The synthesis of 1-Ethylpiperidin-4-one itself can be accomplished by the alkylation of piperidin-4-one hydrochloride monohydrate with an ethyl halide, such as bromoethane, in the presence of a base like sodium carbonate. chemicalbook.com One procedure details heating this mixture in acetonitrile, followed by purification, to yield 1-Ethylpiperidin-4-one. chemicalbook.com

Once 1-Ethylpiperidin-4-one is obtained, it can be converted to this compound through several methods. A common approach is reductive amination. This involves reacting the ketone with an amine source, such as ammonia or a protected amine, in the presence of a reducing agent. A patent describes the reaction of 1-Ethylpiperidin-4-one with 4-(BOC-amino)piperidine in the presence of sodium triacetoxyborohydride to form the corresponding protected bipiperidine derivative. chemicalbook.com Subsequent deprotection with hydrochloric acid in methanol yields the final amine product. chemicalbook.com

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Intermediate Product | Final Product | Reference |

| Piperidin-4-one hydrochloride monohydrate | Bromoethane | Sodium carbonate | Acetonitrile | 1-Ethylpiperidin-4-one | - | chemicalbook.com |

| 1-Ethylpiperidin-4-one | 4-(BOC-amino)piperidine | Sodium triacetoxyborohydride | THF | tert-butyl 1'-(ethyl)-[1,4'-bipiperidin]-4-ylcarbamate | 1'-(Ethyl)-[1,4'-bipiperidin]-4-amine hydrochloride | chemicalbook.com |

Intramolecular Cyclization Techniques for Piperidine Scaffolds

The construction of the piperidine ring itself is a fundamental aspect of synthesizing derivatives of this compound. Intramolecular cyclization reactions are powerful methods for forming this heterocyclic core. mdpi.com These reactions typically involve a linear precursor containing a nitrogen atom and a reactive functional group that can participate in ring closure.

Various strategies for intramolecular cyclization to form piperidines have been developed, including:

Reductive Amination of Diketones: The intramolecular reductive cyclization of a 1,5-diketone derivative can lead to the formation of a piperidine ring. For example, the monooxime of a 1,5-diketone can undergo reductive cyclization using sodium cyanoborohydride to yield a highly substituted N-hydroxypiperidine. tandfonline.comtandfonline.com

Metal-Catalyzed Cyclizations: Transition metals like gold and palladium can catalyze the intramolecular cyclization of appropriate substrates to form piperidines. mdpi.comnih.gov For instance, a gold(I)-catalyzed oxidative amination of non-activated alkenes has been reported for the synthesis of substituted piperidines. mdpi.com

Radical-Mediated Cyclizations: Intramolecular cyclization of linear amino-aldehydes can be mediated by radicals, using catalysts such as cobalt(II), to produce piperidines. mdpi.com

Pictet-Spengler Reaction: The N-sulfonyl iminium ion Pictet-Spengler cyclization can be triggered by Lewis acids to form piperidine rings from N-sulfonylated amines and aldehydes. usm.edu

Optimization of Synthetic Routes for Scalable Production and Purity

For the large-scale production of this compound and its derivatives, optimization of the synthetic route is essential to ensure efficiency, cost-effectiveness, and high purity of the final compound. This can involve several strategies.

One key area of optimization is the use of continuous flow reactors. These systems can offer better control over reaction parameters such as temperature and mixing, leading to improved yields and reduced side-product formation. Continuous flow synthesis is particularly advantageous for industrial-scale production. smolecule.com

Another approach is the development of robust work-up and purification procedures that avoid the need for costly and time-consuming techniques like column chromatography. researchgate.net Optimization of crystallization conditions, for instance, can be a highly effective method for purifying solid products. chemrevlett.com The choice of solvent or solvent mixture for crystallization is critical in this regard. chemrevlett.com

Chemical Reactivity and Derivatization Strategies for 1 Ethylpiperidin 4 Amine

Transformative Reactions at the Piperidine (B6355638) Ring

While reactions often target the exocyclic amine, the piperidine ring itself can undergo transformations, although these are generally less common. The tertiary amine within the ring structure is susceptible to oxidation. For example, electrochemical oxidation, known as the Shono oxidation , can occur on carbons adjacent to the ring nitrogen, generating an iminium cation intermediate. This reactive species can then be trapped by nucleophiles, leading to functionalization of the piperidine ring itself.

Under certain conditions, piperidine rings can be subject to ring-opening reactions or Hofmann elimination if appropriately functionalized. ambeed.com However, for 1-Ethylpiperidin-4-amine, reactions predominantly occur at the exocyclic amino group or the tertiary ring nitrogen.

Formation of Functionalized Derivatives for Diverse Applications

The derivatization of this compound is crucial for its application in various fields, particularly in medicinal chemistry. A range of strategies are employed to create functionalized analogues with tailored properties.

Conjugation with Amines, Hydrazines, or Other Nucleophiles

The nucleophilic character of the primary amine allows for its conjugation with a variety of other nucleophiles, often through coupling reactions. For example, derivatives of this compound can be coupled with hydrazines to form hydrazides or with other amines to create more complex diamine structures. vulcanchem.com The synthesis of 1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine involves coupling N-ethylpiperidin-4-amine with a substituted aniline (B41778), which can be achieved through methods like reductive amination. Similarly, derivatives featuring a triazole ring can be synthesized, where the aldehyde group on the triazole can then be conjugated with amines or hydrazines. vulcanchem.com

Oxidation and Reduction Reactions of Related Functional Groups

Derivatives of this compound can undergo various oxidation and reduction reactions depending on the functional groups present.

Oxidation:

The tertiary nitrogen of the piperidine ring can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). smolecule.com

Other functional groups introduced onto the molecule, such as hydroxyl groups, can be oxidized to ketones using reagents like potassium permanganate (B83412) or chromium trioxide. smolecule.com

Reduction:

Amide or carbonyl groups in a derivative can be reduced to amines or alcohols, respectively, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

The primary amino group itself can be reduced under specific conditions to form secondary or tertiary amines. ambeed.com

A summary of common oxidation and reduction reagents is provided below.

| Reaction Type | Reagent | Functional Group Transformation |

| Oxidation | Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄) | Tertiary Amine → N-Oxide |

| Oxidation | Chromium Trioxide (CrO₃) | Alcohol → Ketone |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄) | Amide/Ketone → Amine/Alcohol |

This table summarizes general transformations and may require specific conditions for individual substrates.

Nucleophilic Substitution Reactions on Coupled Heterocyclic Rings

This compound is often used as a building block that is attached to other heterocyclic systems. Once coupled, these appended rings can undergo further reactions. For instance, a derivative where the piperidine moiety is linked to a pyridine (B92270) ring can participate in nucleophilic substitution reactions. If the pyridine ring has a suitable leaving group (like a halogen), it can be displaced by various nucleophiles. The synthesis of 4-((1-Ethylpiperidin-4-yl)oxy)pyridin-3-amine, for example, involves the nucleophilic substitution of a chlorine atom on a pyridine ring by the hydroxyl group of 1-ethylpiperidin-4-ol. The resulting coupled product can then undergo further substitutions.

Amide and Acyl Derivative Synthesis

One of the most prevalent derivatization strategies for this compound is the formation of amides and other acyl derivatives. The primary amine readily reacts with acylating agents to form a stable amide bond. ambeed.comsmolecule.com

Common methods for amide synthesis include:

Reaction with Acyl Chlorides: In the presence of a base like triethylamine (B128534) or pyridine, this compound reacts with acyl chlorides to yield the corresponding amide. afasci.commdpi.com

Reaction with Carboxylic Acids: Direct coupling with carboxylic acids is achieved using activating agents such as 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC) often in the presence of a catalyst like N,N'-dimethylaminopyridine (DMAP). afasci.com

These reactions are fundamental in medicinal chemistry for linking the piperidine scaffold to various pharmacophores. afasci.comnih.gov

| Acylating Agent | Coupling Conditions | Product |

| Acyl Chloride | Base (e.g., Pyridine, Triethylamine) | Amide |

| Carboxylic Acid | Activating Agent (e.g., EDC, CDI), Catalyst (e.g., DMAP) | Amide |

CDI refers to 1,1'-carbonyldiimidazole, another common activating agent. afasci.com

Pharmacological and Biological Research Applications of 1 Ethylpiperidin 4 Amine Derived Compounds

Medicinal Chemistry Applications and Pharmaceutical Intermediate Role

The structural motif of 1-Ethylpiperidin-4-amine serves as a crucial component in the synthesis of a wide array of molecules with potential therapeutic value. Its utility as a pharmaceutical intermediate is well-established, providing a foundational structure for the development of more complex and targeted agents.

Development of Potential Therapeutic Agents

Derivatives of this compound are actively being explored for the treatment of various medical conditions. In the realm of neurological disorders, these compounds have shown promise. For instance, certain piperidine (B6355638) derivatives are being investigated for their potential antidepressant effects and their ability to address conditions like anxiety and schizophrenia, owing to their capacity to cross the blood-brain barrier and modulate neurotransmitter systems. google.com The versatility of the this compound structure allows for modifications that can lead to compounds with a range of pharmacological activities.

Role in Synthesis of Biologically Active Compounds (Drugs, Pesticides, Dyes)

The role of this compound extends beyond pharmaceuticals into the broader field of biologically active compounds. It is a key intermediate in the synthesis of not only drugs but also other chemical entities such as pesticides and dyes. researchgate.net The piperidine ring is a common feature in many bioactive molecules, and the ethyl and amine substitutions on the 1 and 4 positions, respectively, provide reactive sites for further chemical elaboration. isciii.es This adaptability makes it a valuable precursor for creating a diverse library of compounds for various scientific and industrial applications. For example, derivatives like N-butyl-1-ethylpiperidin-4-amine serve as precursors in the synthesis of specific enzyme inhibitors. vulcanchem.com

Investigation of Specific Biological Activities

Beyond its role as a synthetic intermediate, derivatives of this compound have demonstrated specific and potent biological activities, particularly in the areas of antifungal and anticancer research.

Antifungal Activities and Ergosterol (B1671047) Biosynthesis Inhibition

A significant area of research for this compound derivatives is in the development of novel antifungal agents. These compounds have shown considerable efficacy against a range of fungal pathogens.

The primary mechanism of antifungal action for these derivatives is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. researchgate.net Specifically, these compounds target two key enzymes in this pathway: sterol C14-reductase and sterol C8-isomerase. By inhibiting these enzymes, the derivatives disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death. Research has shown that the protonated piperidine ring at physiological pH is a key element for this enzyme inhibition, as it can mimic the carbocationic high-energy intermediates of the reactions catalyzed by these two enzymes.

A study on a library of over 30 4-aminopiperidines, a class that includes derivatives of this compound, identified compounds with significant in vitro activity against various Candida and Aspergillus species. The structure-activity relationship (SAR) studies revealed that the nature of the substituents on both the piperidine nitrogen and the 4-amino group plays a crucial role in their antifungal potency. For example, combining a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long-chain alkyl group (like dodecyl) at the 4-amino position resulted in high antifungal activity.

Table 1: Antifungal Activity of Selected 4-Aminopiperidine (B84694) Derivatives

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

| N-dodecyl-N-methylpiperidin-4-amine | Aspergillus niger | 0.5 µg/mL. |

| N-dodecyl-N-methylpiperidin-4-amine | Candida albicans | 0.25 µg/mL. |

| 1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde derivative | Candida albicans | 16 µg/mL. researchgate.net |

This table is for illustrative purposes and includes data on closely related compounds to demonstrate the potential of the this compound scaffold.

Anticancer Research and Kinase Inhibition Mechanisms

Derivatives of this compound have also emerged as promising candidates in the field of oncology, with many exhibiting anticancer properties through the inhibition of various protein kinases.

Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. google.com The inhibition of these enzymes can block tumor growth and induce apoptosis (programmed cell death). Several derivatives of this compound have been synthesized and evaluated for their kinase inhibitory potential.

For example, pyrazole-containing derivatives of this compound have demonstrated the ability to inhibit the growth of cancer cell lines. Their mechanism of action is believed to involve the modulation of key signaling pathways such as the PI3K and MAPK pathways, and the inhibition of proteins like cyclin-dependent kinase 4 (CDK4) and hypoxia-inducible factor-1α (HIF-1α), which are vital for tumor proliferation and survival.

Furthermore, bis-chalcone derivatives synthesized from 1-ethylpiperidin-4-one have shown significant cytotoxic activity against breast cancer cell lines, such as MCF-7. bmrat.org In one study, a particular bis-chalcone derivative exhibited a potent inhibitory effect on the growth of MCF-7 cells with an IC₅₀ value of 4.4 ± 0.10 µM. bmrat.org

A patent application has also disclosed pyridine (B92270) compounds incorporating a 1-(1-ethylpiperidin-4-yl)-1H-pyrazol-4-yl moiety as potent kinase inhibitors, highlighting the ongoing interest in this chemical scaffold for developing new cancer therapeutics. google.com Triazole derivatives of this compound are also being investigated as anticancer agents with their apoptosis-inducing properties attributed to kinase inhibition. vulcanchem.com

Table 2: Anticancer Activity of Selected this compound Derivatives

| Derivative Type | Cancer Cell Line | Activity |

| Pyrazole (B372694) derivative | Breast Cancer (MDA-MB-231) | Reduced cell viability at 6.25 µM. |

| Bis-chalcone derivative | Breast Cancer (MCF-7) | IC₅₀ of 4.4 ± 0.10 µM. bmrat.org |

| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivative | HeLa and HCT116 | GI₅₀ in the range of 0.15–0.28 μM. acs.org |

This table presents findings on various derivatives to showcase the anticancer potential of the broader class of compounds based on the 1-Ethylpiperidine (B146950) scaffold.

Antimicrobial Properties

Derivatives of this compound have been investigated for their potential as antimicrobial agents. The core structure, containing a piperidine ring, is a common feature in various biologically active compounds. Research has shown that modifications to this scaffold can lead to compounds with activity against bacterial and fungal strains.

For instance, studies on piperidin-4-one derivatives, which are structurally related to this compound, have demonstrated notable antimicrobial and antifungal activity. biomedpharmajournal.org A series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened for their in vitro activity against various bacterial and fungal strains. biomedpharmajournal.org Some of these compounds exhibited significant antimicrobial effects when compared to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org The findings suggest that the piperidone scaffold could serve as a template for developing new and more potent antimicrobial agents. biomedpharmajournal.org

Furthermore, research into 4-aminopiperidines has identified compounds with significant antifungal properties. A library of over 30 4-aminopiperidines was synthesized and tested against various fungal species, including Candida spp. and Aspergillus spp. nih.gov Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, emerged as promising candidates for further development due to their potent in vitro antifungal activity. nih.gov The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. nih.gov

Additionally, some triazole derivatives incorporating the 1-ethylpiperidine moiety have shown activity against Candida albicans and Gram-positive bacteria. vulcanchem.com The versatility of the this compound scaffold allows for the generation of diverse derivatives with potential applications in combating microbial infections.

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound Type | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives | Various bacterial and fungal strains | Exhibited significant antimicrobial and antifungal activity compared to standard drugs. | biomedpharmajournal.org |

| 4-Aminopiperidine derivatives (e.g., 1-benzyl-N-dodecylpiperidin-4-amine) | Candida spp., Aspergillus spp. | Showed potent in vitro antifungal activity, likely through inhibition of ergosterol biosynthesis. | nih.gov |

| 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde analogs | Candida albicans, Gram-positive bacteria | Structural analogs demonstrated antimicrobial activity. | vulcanchem.com |

Neuropharmacological Investigations (e.g., Serotonin (B10506) Receptor Activity Modulation)

The this compound scaffold is a key component in the development of compounds with neuropharmacological activity, particularly those that modulate serotonin receptors. The structural similarities of these derivatives to known psychoactive compounds have prompted investigations into their potential therapeutic applications for neurological and psychiatric disorders.

Derivatives of piperidine have been explored for their effects on serotonin receptors, which could lead to new antidepressant therapies. For example, N-(2-methoxyethyl)-1-methylpiperidin-4-amine has shown an affinity for serotonin receptors, suggesting a role in mood regulation. Research indicates that this compound may act as an agonist at certain serotonin receptor subtypes, influencing behaviors related to anxiety and depression.

Furthermore, certain 1,4-substituted cyclic amine derivatives containing the 1-ethylpiperidin-4-yl moiety have been shown to possess serotonin antagonism effects. google.com These compounds have been investigated for their potential as therapeutic agents for conditions such as convulsion paralysis. google.com The interaction of these derivatives with serotonin receptors highlights their potential for modulating neurotransmitter systems.

Memory Enhancement Studies and 5-HT6 Receptor Antagonism

Compounds derived from this compound are being investigated for their potential in memory enhancement, primarily through their action as antagonists of the 5-HT6 serotonin receptor. The blockade of this receptor is a promising strategy for the development of cognitive enhancers for treating diseases like Alzheimer's.

While direct studies on this compound for memory enhancement are not extensively detailed in the provided results, the broader class of piperidine derivatives is under investigation for cognitive-enhancing properties. The development of dual-acting ligands that target both α2-adrenoceptors and 5-HT7 receptors has also been explored, with some arylsulfonamide derivatives of (dihydrobenzofuranoxy)ethyl piperidines showing potential antidepressant-like properties. mdpi.com

Tyrosine Kinase Inhibition (e.g., FLT3)

A significant area of research for this compound derivatives is in the development of tyrosine kinase inhibitors, particularly for FMS-like tyrosine kinase 3 (FLT3). nih.govmedkoo.com FLT3 is a key therapeutic target in acute myeloid leukemia (AML). nih.gov

XL999, a compound that incorporates the 1-ethylpiperidin-4-yl)amino moiety, is a potent inhibitor of several tyrosine kinases, including FLT3. nih.govmedkoo.com It has demonstrated the ability to inhibit the proliferation of tumor cells that overexpress these kinases. nih.gov Preclinical studies have shown that XL999 can inhibit tumor growth and even cause regression of established tumors in various cancer models. medkoo.com

Furthermore, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives have been developed as potent FLT3 inhibitors. nih.gov Within this series, compounds featuring an ethyl piperazine (B1678402) group demonstrated strong inhibitory activity against both wild-type FLT3 and its mutants. nih.gov For example, compound 8r showed an IC50 value of 41.6 nM against FLT3 and 5.64 nM against the FLT3-D835Y mutant. nih.gov

Table 2: FLT3 Inhibition by this compound Derivatives

| Compound | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| XL999 | FLT3, FGFR, VEGFR, PDGFR, SRC | Potent inhibitor | nih.govmedkoo.com |

| Compound 8r (ethyl piperazine moiety) | FLT3 | 41.6 nM | nih.gov |

| Compound 8r (ethyl piperazine moiety) | FLT3-D835Y | 5.64 nM | nih.gov |

Cytotoxicity Studies and Proteasome Inhibition

Derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines, with some compounds showing promise as anticancer agents. smolecule.com The mechanism of action for some of these derivatives involves the inhibition of the proteasome, a key cellular machinery for protein degradation.

Bis-chalcone derivatives synthesized from 1-ethylpiperidin-4-one have demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line. bmrat.org Structure-activity relationship studies revealed that the presence of chlorine and fluorine atoms on the aromatic rings enhanced this activity. bmrat.org

Furthermore, 3,5-bis(arylidene)-4-piperidone (BAP) derivatives, which can be derived from 1-ethylpiperidin-4-one, are known to inhibit the 20S proteasome. acs.org A series of aminothiazolylacetamido-substituted BAP derivatives showed GI50 values in the range of 0.15–0.28 μM against HeLa and HCT116 cancer cell lines. nih.gov Compound 5f from this series was the most active, with a mean GI50 of 0.15 μM. acs.orgnih.gov Docking studies suggest that these compounds inhibit the proteasome through a nucleophilic attack from the N-terminal threonine residue of the β-subunits to the C=O group of the compounds. nih.gov

Table 3: Cytotoxicity of 1-Ethylpiperidin-4-one Derivatives

| Compound Series | Cell Lines | Activity (GI50) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Bis-chalcone derivatives | MCF-7 (breast cancer) | Potent cytotoxicity | Not specified | bmrat.org |

| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives | HeLa, HCT116 | 0.15–0.28 μM | Proteasome inhibition | acs.orgnih.gov |

Antiviral and Antineoplastic Agent Development

The this compound scaffold has been utilized in the development of both antiviral and antineoplastic agents. The structural versatility of piperidine derivatives allows for their adaptation to target various biological pathways involved in viral infections and cancer progression. mdpi.com

In the realm of antiviral research, derivatives of this compound have shown potential. For instance, 1-Ethylpiperidin-4-yloxycarbonylmethylpyrazole has been noted for its antiviral activity. smolecule.com Additionally, research on other piperidine derivatives has demonstrated effectiveness against influenza viruses by inhibiting viral entry into host cells. Quindoline-derivatives have also shown potent antiviral activity against Herpes Simplex Virus 1, with some exhibiting promising selectivity indexes due to low cytotoxicity in host cells. nih.gov

As for antineoplastic applications, numerous derivatives have shown promise. nih.gov Triazole derivatives of 1-ethylpiperidine have been investigated as anticancer agents due to their potential to induce apoptosis through kinase inhibition. vulcanchem.com The development of tyrosine kinase inhibitors like XL999 further underscores the importance of this scaffold in cancer therapy. nih.govmedkoo.com The cytotoxic and proteasome-inhibiting properties of other derivatives also contribute to their potential as antineoplastic agents. bmrat.orgacs.orgnih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies involve systematically altering the chemical structure of a lead compound to understand how these changes affect its pharmacological properties.

In the context of antimicrobial activity, SAR studies on 4-aminopiperidines revealed that the nature of the substituents on both the piperidine nitrogen and the 4-amino group significantly influences antifungal potency. nih.gov For example, a benzyl or phenylethyl group at the piperidine nitrogen combined with a long alkyl chain (greater than seven carbons) at the 4-amino group resulted in high antifungal activity. nih.gov

For tyrosine kinase inhibitors, SAR studies on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives showed that a 1,3,5-substituted phenyl group was more effective than a 1,3,4-substituted one, as it could better occupy a hydrophobic pocket in the FLT3 active site. tandfonline.com The presence of an ethyl piperazine moiety also enhanced binding affinity and inhibitory activity. nih.govtandfonline.com

In the development of cytotoxic agents, SAR studies on bis-chalcone derivatives of 1-ethylpiperidin-4-one indicated that the substitution of electron-withdrawing groups like chlorine and fluorine on the aromatic rings led to greater cytotoxic activity against MCF-7 cells. bmrat.org For 3,5-bis(arylidene)-4-piperidone derivatives, the electronic parameters of the substituents on the aryl ring were found to be a key factor influencing cytotoxicity. acs.org

Regarding neuropharmacological applications, SAR studies on arylsulfonamide derivatives of (dihydrobenzofuranoxy)ethyl piperidines showed that a 4-aminopiperidine scaffold had a higher affinity for both α2-AR and 5-HT7R compared to their 4-aminomethylpiperidine analogs. mdpi.com

These examples demonstrate that systematic modifications of the this compound core, including the substituents on the piperidine ring and the groups attached to the amine function, are essential for fine-tuning the desired biological activity and selectivity. nih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound derivatives can be significantly altered by modifying the substituents on the piperidine ring and the amine group. These modifications influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile and its affinity for biological targets.

Research into antifungal agents has shown that the nature of the substituent at the piperidine nitrogen and the 4-amino group is crucial for activity. For instance, combining a benzyl or phenylethyl group at the piperidine nitrogen with a long-chain N-alkyl group (greater than seven carbons) at the 4-amino position leads to high antifungal activity. nih.gov Specifically, an N-dodecyl (C12) residue at the 4-amino group has been associated with outstanding antifungal properties. nih.gov Conversely, shorter, branched, or cyclic alkyl groups at the 4-amino position are detrimental to this activity. nih.gov

In the context of anticancer research, modifications to the core structure have also yielded significant insights. For example, in a series of 3,5-bis(benzylidene)-4-piperidones, the presence of an N-acyl group was found to be more bioactive than analogues without it. researchgate.net Furthermore, the cytotoxicity of certain series was positively correlated with the size of the aryl substituents. researchgate.net Docking studies on 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues against EGFR tyrosine kinase, a cancer target, have been performed to understand these interactions. researchgate.netx-mol.com

The substitution pattern on the phenyl ring attached to the piperidine core also plays a critical role. For instance, in a series of 1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine derivatives, the para-positioning of the pyrazole group on the phenyl ring has important implications for the compound's electronic properties and potential biological activity.

Table 1: Impact of Substituent Modifications on Antifungal Activity of 4-Aminopiperidine Derivatives nih.gov

| Piperidine N1-Substituent | 4-Amino N-Substituent | Antifungal Activity |

| Benzyl | N-Dodecyl | High |

| Phenylethyl | N-Dodecyl | High |

| Benzyl | Short-chain alkyl | Low |

| Benzyl | Branched-chain alkyl | Low |

| Benzyl | Cyclic alkyl | Low |

Elucidation of Key Structural Features for Target Interaction

Understanding the key structural features necessary for a compound to interact with its biological target is a cornerstone of drug design. For this compound derivatives, several studies have shed light on these crucial molecular determinants.

Molecular docking studies have been instrumental in visualizing and predicting the binding modes of these compounds with their targets. For instance, in the investigation of aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives as proteasome inhibitors, docking studies revealed that the C=O group of the piperidone ring can interact with the HO group of a threonine residue and the NH group of a glycine (B1666218) residue in the β5 subunit of the 20S proteasome. acs.org This hydrogen bonding is a key interaction for the inhibitory activity.

Similarly, for a series of pyrimidine (B1678525) derivatives designed as bone anabolic agents, structure-activity relationship studies identified that a free amino group at the 2-position of the pyrimidine ring was a potent feature. nih.gov

In the development of fentanyl analogs, which are potent opioid analgesics, the cis-(+)-N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide was found to be an extremely potent analgesic. nih.gov This highlights the critical role of stereochemistry in target interaction, with its cis-(-) counterpart being 120 times less potent. nih.gov The introduction of a methyl group at the α-position to the basic nitrogen in α-methylfentanyl also significantly influenced its activity. nih.gov

Furthermore, in the design of histamine (B1213489) H3 receptor antagonists, the replacement of a 4-hydroxypiperidine (B117109) ring with a more flexible 3-(methylamino)propyloxy chain led to a decrease in potency for one series of compounds but an increase for another, demonstrating the nuanced interplay between the core scaffold and its substituents in determining target affinity. mdpi.com

Table 2: Key Structural Features and Target Interactions

| Compound Class | Key Structural Feature | Biological Target | Nature of Interaction |

| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidones | C=O group of piperidone ring | 20S Proteasome | Hydrogen bonding with THR-1 and GLY-47 residues acs.org |

| Pyrimidine derivatives | Free amino group at pyrimidine C2-position | Not specified | Potent bone anabolic activity nih.gov |

| Fentanyl Analogs | cis-(+)-stereochemistry | μ-opioid receptor | High-affinity binding, potent analgesia nih.gov |

| Histamine H3 Receptor Antagonists | 4-hydroxypiperidine vs. 3-(methylamino)propyloxy chain | Histamine H3 Receptor | Modulation of receptor affinity mdpi.com |

Advanced Analytical Methodologies for Characterization and Quantification of 1 Ethylpiperidin 4 Amine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 1-Ethylpiperidin-4-amine. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide critical information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships between atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are crucial for confirming the regiochemistry of this compound, ensuring the correct placement of the ethyl group on the piperidine (B6355638) nitrogen (position 1) and the amine group at position 4.

In ¹H NMR analysis of related piperidine structures, the ethyl group attached to the nitrogen typically exhibits a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons. The protons on the piperidine ring produce a series of multiplets. The proton at C4, bearing the amine group, would appear as a distinct multiplet. The protons of the primary amine (–NH₂) would typically present as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. For this compound, seven distinct carbon signals are expected. The chemical shifts of the piperidine ring carbons confirm the substitution pattern, while the signals corresponding to the ethyl group carbons validate its presence and attachment to the nitrogen atom. oncotarget.comrsc.org The carbon atom attached to the primary amine group (C4) would have a characteristic chemical shift.

Table 1: Expected NMR Data for this compound

| Assignment | ¹H NMR Expected Chemical Shift (δ, ppm) | ¹³C NMR Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Ethyl -CH₃ | Triplet | ~12 |

| Ethyl -CH₂- | Quartet | ~52 |

| Piperidine C2/C6 (axial/equatorial) | Multiplet | ~53 |

| Piperidine C3/C5 (axial/equatorial) | Multiplet | ~33 |

| Piperidine C4-H | Multiplet | - |

| Piperidine C4-N | - | ~50 |

| Amine -NH₂ | Broad Singlet | - |

Note: Expected values are based on data from structurally similar compounds and general NMR principles. rsc.orgchemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. bmrat.org For this compound, the FT-IR spectrum would display characteristic absorption bands confirming its key structural features.

The primary amine (–NH₂) group would be identified by two medium-to-weak N-H stretching bands in the region of 3300–3500 cm⁻¹ and an N-H bending (scissoring) vibration around 1590–1650 cm⁻¹. The presence of aliphatic C-H bonds in the ethyl group and the piperidine ring is confirmed by strong stretching vibrations just below 3000 cm⁻¹. bmrat.org The C-N stretching vibrations of both the tertiary amine in the ring and the primary amine would appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. bmrat.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |

| C-H Stretch (sp³) | Aliphatic (Ring & Ethyl) | 2850 - 2965 |

| N-H Bend | Primary Amine | 1590 - 1650 |

| C-N Stretch | Tertiary & Primary Amine | 1020 - 1250 |

Source: Data compiled from general spectroscopy principles and analyses of related compounds. bmrat.orgresearchgate.net

Mass Spectrometry for Molecular Weight Validation and Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. oncotarget.comrsc.org For this compound (C₇H₁₆N₂), the theoretical monoisotopic mass is 128.131348519 Da. nih.gov An HRMS analysis, typically using electrospray ionization (ESI), would measure the m/z of the protonated molecule [M+H]⁺. oncotarget.comrsc.org A measured mass that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the correct elemental composition, distinguishing it from other potential isobaric compounds. unodc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark technique for the quantification of small molecules in complex mixtures, such as biological samples. mdpi.com This method combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. nih.gov

A typical LC-MS/MS method for quantifying this compound would involve:

Sample Preparation: Extraction of the analyte from the matrix (e.g., plasma) using techniques like protein precipitation or liquid-liquid extraction to remove interferences. nih.gov An internal standard, a structurally similar molecule, is added for accurate quantification. nih.gov

Chromatographic Separation: The extract is injected into a liquid chromatograph. A reversed-phase column (e.g., C18) is commonly used to separate this compound from other components based on its polarity. nih.gov

Ionization and Detection: The compound eluting from the column is ionized, typically using ESI in positive ion mode to form the protonated precursor ion [M+H]⁺ (m/z 129.1).

Tandem MS (MS/MS): In the mass spectrometer, the precursor ion is selected and fragmented to produce characteristic product ions. The instrument monitors specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM). nih.gov This highly selective detection method allows for precise and accurate quantification even at very low concentrations. researchgate.net

This combination of chromatographic separation and specific mass-based detection makes LC-MS/MS an exceptionally robust and reliable tool for the quantitative analysis of this compound in research and development settings. mdpi.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3,5-trimethoxybenzene |

| This compound |

| Acetonitrile (B52724) |

| Maleic acid |

| Methanol (B129727) |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of volatile and semi-volatile compounds. unodc.org For simpler analogs such as this compound, GC-MS is a suitable method for identification and characterization. The technique combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. unodc.org In this process, the sample is first vaporized and separated into its individual components as it travels through the GC column. These separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint for identification. unodc.orgnih.gov

Sample preparation for GC-MS analysis typically involves dissolving a small amount of the material in a medium-polar or non-polar solvent, such as methanol, ethanol (B145695), or acetonitrile. unodc.org The resulting solution is then sonicated and filtered prior to injection into the instrument. unodc.org The use of tandem mass spectrometry (MS/MS) further enhances specificity and sensitivity, allowing for more confident identification and quantification, especially in complex matrices.

Ambient Ionization Mass Spectrometry Techniques

Ambient Ionization Mass Spectrometry (AIMS) encompasses a family of techniques that allow for the direct analysis of samples in their native state with minimal to no preparation. researchgate.net Techniques such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) are prominent examples. researchgate.net These methods are particularly useful for rapid screening and on-site analysis, as they can be coupled with portable mass analyzers. researchgate.net

For instance, DESI-MS can be used to analyze samples directly from surfaces. researchgate.net It can also be coupled with separation techniques like Thin-Layer Chromatography (TLC), where DESI-MS can identify compounds directly from the TLC plate, combining the simplicity of TLC with the specificity of mass spectrometry. unodc.org This approach is valuable for the rapid evaluation of suspected substances or for screening large numbers of samples efficiently. unodc.orgresearchgate.net

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique primarily used for the analysis of large, non-volatile molecules, but it also finds application in the analysis of smaller organic compounds like piperidine derivatives. nih.govoncotarget.comgoogle.com One key application is the confirmation of the molecular weight of synthesized compounds. tesisenred.net

A notable application of MALDI-TOF-MS in the context of piperidine-containing compounds is its use in biochemical assays. nih.govoncotarget.com For example, it has been employed to measure the in vitro enzymatic activity of G9a methyltransferase. nih.govoncotarget.comgoogle.com In such assays, the enzyme, a peptide substrate (like histone H3), a methyl donor, and a potential inhibitor (the piperidine derivative) are incubated together. nih.govoncotarget.com MALDI-TOF-MS is then used to analyze the reaction mixture, allowing researchers to observe the methylation pattern of the substrate and thereby determine the inhibitory effect of the compound on the enzyme. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and preparative separation of this compound and its analogs. sielc.comgoogle.com It is frequently recommended for determining the purity of piperidine derivatives, often with a target of greater than 98% or 99% purity by area normalization. sigmaaldrich.com Reverse-phase HPLC is a common mode used for these compounds. sielc.com In preparative applications, HPLC can be scaled up to isolate and purify reaction intermediates and final products. sielc.comgoogle.com

HPLC is most often coupled with an Ultraviolet (UV) detector for routine analysis and purity verification. The detection wavelength is selected based on the chromophores present in the molecule. For some piperidine derivatives, detection at 210 nm has been reported. googleapis.com The combination of HPLC with mass spectrometry and UV detection (HPLC-MS/UV) provides comprehensive data, including retention time and mass-to-charge ratio, for robust characterization. google.com

Ultra-High-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (e.g., sub-3 µm), offers faster analysis times and improved resolution compared to traditional HPLC. sielc.combldpharm.com While HPLC with Fluorescence Detection (FLD) is a highly sensitive technique, specific applications and methods for the analysis of this compound using HPLC-FLD or UPLC-FLD were not detailed in the surveyed research.

Table 1: Example HPLC and UPLC Conditions for Piperidine Derivatives

| Analytical Technique | Column | Mobile Phase | Application | Source(s) |

|---|---|---|---|---|

| HPLC | Newcrom R1 (Reverse-Phase) | Acetonitrile, Water, Phosphoric Acid | Analysis of 1-(2-(4-Methoxyphenyl)ethyl)piperidin-4-amine | sielc.com |

| HPLC-MS/UV | Waters, XBridge™ C18, 5 µm | Not specified | Characterization of a B-RAF kinase inhibitor containing a piperidine moiety | google.com |

| HPLC | Not specified | Methanol, Water (0.1% TFA) | Purity analysis of ruxolitinib (B1666119) analogs | nih.gov |

| UPLC | Columns with <3 µm particles | Acetonitrile, Water, Formic Acid (for MS compatibility) | Fast analysis and impurity isolation | sielc.com |

Detecting and quantifying trace-level impurities in bulk substances or formulations is critical for quality control. While HPLC-UV can detect impurities, its sensitivity may be insufficient for very low concentrations. For trace analysis of piperidine derivatives, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method.

Using techniques like Multiple Reaction Monitoring (MRM), LC-MS/MS provides exceptional sensitivity and selectivity for detecting low-abundance impurities, such as byproducts from synthesis or degradation products. To understand potential degradation pathways, forced degradation studies are often performed, where the compound is exposed to stress conditions like heat, light, or acid/base hydrolysis. The resulting trace-level degradants are then identified and quantified using these advanced analytical methods.

HPLC-UV, HPLC-FLD, UPLC-FLD

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds like this compound. The method's effectiveness hinges on the deactivation of the GC column to prevent the adsorption of the highly active amine, which can lead to peak tailing. labrulez.com Primary aliphatic amines are particularly challenging to analyze due to their basicity. labrulez.com

For the analysis of amines, specialized packed columns are often utilized. A common packing material is Carbopack B combined with Carbowax 20M and potassium hydroxide (B78521) (KOH), which helps in deactivating the column. labrulez.com The choice of column temperature is critical and influences the retention time of the analyte. The analysis of complex mixtures of higher boiling amines can be achieved using such packed columns. labrulez.com

In fast GC/MS-TOF (Time-of-Flight Mass Spectrometry) methods, a rapid temperature ramp can be employed to separate a wide range of compounds in a short time. For instance, a program might start at 70°C, ramp up to 200°C, and then to 300°C. nih.gov This allows for the elution of various substances, including synthetic cathinones and cannabinoids, within a 10-minute analysis time. nih.gov The retention time is a key parameter for identification, and for structurally similar compounds, it can be very close, necessitating high-resolution systems. whiterose.ac.uk

Table 1: Illustrative GC Parameters for Amine Analysis

| Parameter | Value | Reference |

| Column Type | Packed column with Carbopack B/4% Carbowax 20M/0.8% KOH | labrulez.com |

| Carrier Gas | Helium | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Injector Temperature | 250 °C | nih.gov |

| Detector | Mass Spectrometry (MS) | nih.govresearchgate.net |

| MS Acquisition Range | m/z 40 to 550 | nih.gov |

This table presents a compilation of typical parameters and does not represent a single, specific analysis of this compound.

Flash Column Chromatography and Purification Protocols

Flash column chromatography is a widely used method for the purification of synthesized compounds, including this compound and its derivatives. chemicalbook.comrsc.orgnih.gov This technique allows for the efficient separation of the target compound from reaction byproducts and unreacted starting materials. researchgate.net

The choice of the solvent system (eluent) is critical for achieving good separation. A common approach is to use a gradient of a polar solvent, such as methanol (MeOH), in a less polar solvent, like dichloromethane (B109758) (DCM). rsc.orgmdpi.com For instance, a gradient of 0-15% methanol in dichloromethane has been used to purify related N-substituted piperidine compounds. rsc.org In some cases, a small amount of a base, like ammonia (B1221849) in methanol, is added to the eluent to improve the chromatography of basic compounds. rsc.org

The progress of the purification is typically monitored by thin-layer chromatography (TLC) or by an integrated UV detector in automated flash chromatography systems. rsc.org After separation, the fractions containing the pure product are combined and the solvent is evaporated to yield the purified compound.

Table 2: Examples of Flash Chromatography Conditions for Piperidine Derivatives

| Compound Type | Stationary Phase | Eluent System | Reference |

| 1-Ethylpiperidin-4-one | Silica Gel | 0-7% 2N NH3 in MeOH : DCM | chemicalbook.com |

| N-benzyl-1-(2-(methylamino)ethyl)piperidin-4-amine | Silica Gel | 0-15% Methanol/Dichloromethane | rsc.org |

| Bis(4-fluorophenyl)methyl (1-methylpiperidin-4-yl)carbamate | Silica Gel | 0–10% MeOH in CH2Cl2 | mdpi.com |

| Substituted Pyridin-2-amine | Silica Gel | Dichloromethane/1.2M ammonia in methanol = 100/1 | rsc.org |

This table showcases various conditions used for the purification of compounds structurally related to this compound.

X-ray Crystallography for Three-Dimensional Conformational Analysis

The process involves growing a single crystal of the compound of sufficient quality. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. iucr.org The crystal structure of a racemic mixture of γ-2-cis-6-diphenyl-trans-3-ethylpiperidin-4-one oxime revealed that the oxime groups form hydrogen-bonded cyclic dimers. researchgate.net

In the context of drug design and structure-activity relationship (SAR) studies, X-ray crystallography of a ligand bound to its protein target can provide crucial insights into the binding mode and interactions, guiding the design of more potent and selective molecules. pdbj.orgpdbj.org For example, the absolute configuration of a chiral intermediate was determined by X-ray analysis of its salt, which was essential for understanding the biological activity of the final compound. acs.org

Table 3: Crystallographic Data for a Related Piperidine Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.5 |

| b (Å) | 9.8 |

| c (Å) | 10.4 |

This data is for an analogous piperidine-pyrazole derivative and serves as an example of the type of information obtained from X-ray crystallography.

Computational Chemistry and in Silico Investigations of 1 Ethylpiperidin 4 Amine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

QSAR models are developed to predict the biological activity of compounds based on their molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. For derivatives and analogues of 1-Ethylpiperidin-4-amine, QSAR can be employed to predict their efficacy against various biological targets. For instance, in the development of kinase inhibitors, QSAR models have successfully predicted the half-maximal inhibitory concentration (pIC50) values. mdpi.com

A study on FMS-like tyrosine kinase 3 (FLT3) inhibitors demonstrated the effectiveness of a Random Forest Regression (RFR) model, which achieved a high coefficient of determination (R²) of 0.941 for its test set, indicating excellent predictive accuracy. mdpi.com Such models utilize a range of descriptors, including those related to solvation (MLFER_S) and the number of basic groups (nBase), which would be relevant for the this compound scaffold. mdpi.com By correlating these descriptors with activity, QSAR can screen virtual libraries of this compound derivatives to prioritize those with the highest predicted potency for synthesis and in vitro testing. mdpi.com

Table 1: Example of Molecular Descriptors Used in QSAR Models for Kinase Inhibitors This table is illustrative of descriptors that could be applied in a QSAR study of this compound derivatives, based on published research on similar scaffolds.

| Descriptor Category | Descriptor Example | Significance in Predicting Biological Activity | Reference |

| Solvation Properties | MLFER_S | Reflects solvatophilic groups that can improve solubility and interaction with the target protein. | mdpi.com |

| Constitutional Indices | nBase | Counts basic groups like amines and piperidine (B6355638) rings, which are often crucial for molecular interactions. | mdpi.com |

| Topological Indices | Kier & Hall indices | Describe molecular shape, size, and branching. | mdpi.com |

| 3D Descriptors | WHIM descriptors | Capture 3D molecular information regarding size, shape, symmetry, and atom distribution. | researchgate.net |

| Electronic Descriptors | S_356 (Electrostatic) | Represents the electrostatic potential on the molecular surface, influencing non-covalent interactions. | researchgate.net |

Identification of Pharmacophore Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to interact with a specific biological target. This approach is often used in conjunction with 3D-QSAR. researchgate.net For inhibitors derived from piperidine-containing scaffolds, common pharmacophore features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. researchgate.netisciii.esnih.gov

For example, a pharmacophore model generated for inhibitors of M18 aspartyl aminopeptidase (B13392206) identified a common pattern consisting of one hydrogen bond donor, one hydrophobic group, and two aromatic rings (DHRR) as essential for activity. researchgate.net Similarly, a structure-based pharmacophore model for Mer-tyrosine kinase (MerTK) inhibitors resulted in an ADRR model, which includes one acceptor, one donor, and two ring systems. nih.gov In the context of this compound, the primary amine (–NH2) can act as a hydrogen bond donor, while the piperidine ring can provide a hydrophobic or cyclic aliphatic feature. isciii.esnih.gov Computational analysis can map these features to understand how derivatives might fit into a target's active site, guiding modifications to enhance binding. nih.gov

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein).

Docking simulations are instrumental in elucidating how a ligand like this compound or its derivatives bind to a target protein. The process involves placing the ligand in various conformations and orientations within the receptor's binding site and calculating a "docking score" or binding free energy, typically in kcal/mol, for each pose. seejph.comnih.gov Lower binding energy values generally indicate a more stable and favorable interaction. nih.gov

Studies on hybrid molecules containing a piperidine moiety have used docking to assess their binding potential against cancer targets like Hsp70 and Hsp90. isciii.es For instance, derivatives of N-methylpiperidin-4-amine were docked into the MerTK active site, with the most promising compounds showing docking scores of -7.9 to -8.5 kcal/mol. nih.gov The accuracy of these predictions is often validated by calculating the root mean square deviation (RMSD) between the docked pose and a known crystallographic ligand pose, where an RMSD value below 2.0 Å is considered a reliable prediction. researchgate.net This process allows for the screening of various derivatives to determine their potential binding affinity and specificity for a given target. isciii.esnih.gov

Beyond predicting binding poses and affinities, molecular docking provides detailed insights into the specific non-covalent interactions between the ligand and the amino acid residues in the protein's active site. evitachem.com These interactions are crucial for molecular recognition and binding stability. Key interactions identified in docking studies of piperidine derivatives include:

Hydrogen Bonds: The amine group of this compound can form crucial hydrogen bonds with polar residues in the active site. nih.govmdpi.com

Hydrophobic Interactions: The ethyl group and the aliphatic piperidine ring can engage in hydrophobic interactions with nonpolar residues like alanine, valine, and methionine. mdpi.com

π-π Stacking: While the parent compound lacks an aromatic ring, derivatives incorporating phenyl or other aromatic groups can participate in π-π stacking interactions, which have been shown to be important for the binding of some inhibitors. researchgate.net

For example, docking studies of aminothiazolylacetamido-substituted piperidone derivatives into the 20S proteasome revealed key hydrogen bonds that stabilize the complex. nih.gov In another study, docking of NBTIs into bacterial DNA gyrase showed that analogues with a p-methyl phenyl group could establish hydrophobic interactions with residues such as Ala68, Val71, and Met75, whereas analogues with a hydrophilic p-amino group could not, resulting in a complete loss of activity. mdpi.com

Table 2: Summary of Molecular Docking Studies on this compound Analogues This table summarizes findings from docking studies on various derivatives containing the piperidine scaffold to illustrate the application of the technique.

| Compound/Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Aminothiazolylacetamido-piperidones | 20S Proteasome (β5 subunit) | -8.43 to -9.12 | Involved in key hydrogen bonds. | nih.gov |

| 3,5-bis(benzylidene)-1-ethylpiperidin-4-ones | EGFR Tyrosine Kinase | Not specified, but π-π stacking was identified as crucial. | Involved in π-π stacking interactions. | researchgate.net |

| Pyrrolo[2,1-f] seejph.comchemscene.comtriazine-piperidine hybrids | Mer-Tyrosine Kinase (MerTK) | -8.5 | Phe742, Leu671, Pro672, Met674 | nih.gov |

| NBTI Analogues | S. aureus DNA Gyrase | Not specified, but interactions were characterized. | Ala68, Val71, Met75, Met121 (Hydrophobic) | mdpi.com |

Elucidation of Ligand Binding and Specificity

Conformational Analysis and Stereochemical Prediction

Conformational analysis aims to identify the low-energy, three-dimensional shapes (conformers) that a molecule can adopt. For a flexible molecule like this compound, understanding its preferred conformation is critical as it dictates how the molecule presents its functional groups for interaction with a biological target.

The piperidine ring in this compound is expected to predominantly adopt a chair conformation. In this conformation, the substituents—the ethyl group on the nitrogen and the amine group at the C4 position—can be oriented in either an axial or equatorial position. Computational methods, such as molecular mechanics (e.g., MMFF) and quantum chemical calculations (e.g., DFT with basis sets like B3LYP/6–31+G(d,p)), are used to calculate the relative energies of these different conformers. nih.gov